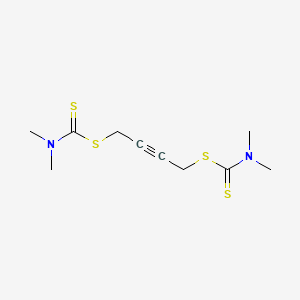![molecular formula C11H20N4S2 B14493909 6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione CAS No. 63662-73-7](/img/structure/B14493909.png)
6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione is a chemical compound belonging to the class of 1,3,5-triazines This class of compounds is known for its diverse applications in various fields, including agriculture, medicine, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the sequential substitution of the chlorides in cyanuric chloride by nucleophiles. The process begins with the reaction of cyanuric chloride with butan-2-ylamine to form the di(butan-2-yl)amino derivative. This intermediate is then reacted with sulfur-containing nucleophiles to introduce the dithione functionality .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithione group to thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives .
Wissenschaftliche Forschungsanwendungen
6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides, polymer stabilizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other 1,3,5-triazine derivatives such as:
- 2,4,6-Triamino-1,3,5-triazine (melamine)
- 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
- 2-Amino-4,6-dimethyl-1,3,5-triazine
Uniqueness
6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione is unique due to its specific substitution pattern and the presence of the dithione group. This gives it distinct chemical and biological properties compared to other triazine derivatives .
Eigenschaften
CAS-Nummer |
63662-73-7 |
|---|---|
Molekularformel |
C11H20N4S2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
6-[di(butan-2-yl)amino]-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C11H20N4S2/c1-5-7(3)15(8(4)6-2)9-12-10(16)14-11(17)13-9/h7-8H,5-6H2,1-4H3,(H2,12,13,14,16,17) |
InChI-Schlüssel |
GCEPQNMGVTWLQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(C1=NC(=S)NC(=S)N1)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone](/img/structure/B14493828.png)

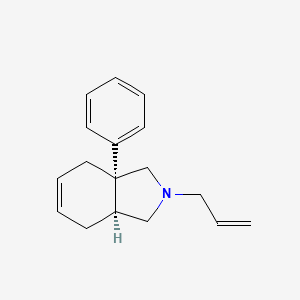
![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)

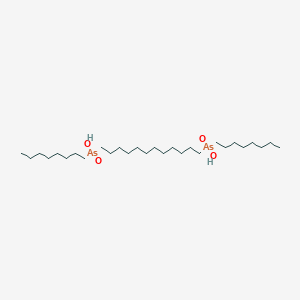

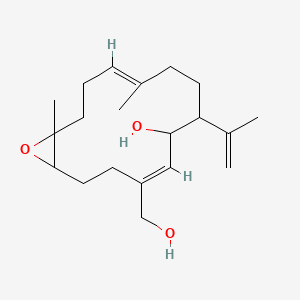
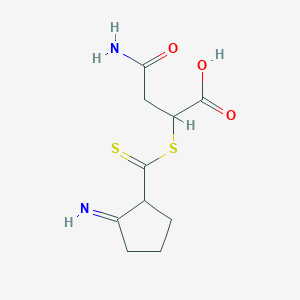
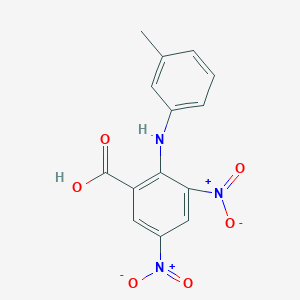
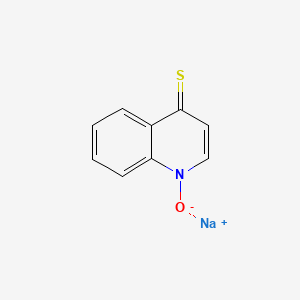

![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
